![molecular formula C17H30N2O4 B2612837 tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate CAS No. 1286264-11-6](/img/structure/B2612837.png)
tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-(tetrahydro-2H-pyran-4-carbonylamino)cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Enantioselective Synthesis
An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, highlights the compound's role in pharmaceutical development. The synthesis involves an iodolactamization step, demonstrating the intricacies of achieving desired stereochemistry in compound synthesis (Campbell et al., 2009).
Statin Synthesis
The compound's utility is further exemplified in the synthesis of statin side chain intermediates. A chemoselective biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate from its acetate precursor showcases the application of biocatalysis in refining synthetic routes, which is critical for industrial and pharmaceutical chemistry (Troiani et al., 2011).
Diels–Alder Cycloadditions
Another research domain involves the use of the compound in Diels–Alder cycloadditions. The presence of an electron-donating tert-butylcarbamate (BocNH-) group enhances the compound's reactivity, facilitating efficient cycloadditions with both electron-rich and electron-deficient dienophiles. This property enables the synthesis of diverse bicyclic lactone cycloadducts, illustrating the compound's versatility in facilitating key organic reactions (Omar et al., 2022).
properties
IUPAC Name |
tert-butyl N-[4-(oxane-4-carbonylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,3)23-16(21)19-14-6-4-13(5-7-14)18-15(20)12-8-10-22-11-9-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWWLORQJESCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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